

A Technical Guide to the Synthesis of Novel Disperse Violet 33 Analogues

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Compound of Interest

Compound Name: Disperse Violet 33

Cat. No.: B1594587

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **Disperse Violet 33** and its novel analogues. Disperse dyes are crucial in the coloration of hydrophobic fibers and have gained attention in other fields, including drug development, due to their unique chemical structures. This document details the synthetic pathways, experimental protocols, and characterization of these compounds, with a focus on providing a practical resource for laboratory and industrial applications.

Introduction to Disperse Violet 33

Disperse Violet 33, also known as C.I. 11218, is a single azo dye characterized by its red-light purple hue. It is primarily used for dyeing polyester fabrics, demonstrating good fastness properties.^[1] The synthesis of **Disperse Violet 33** involves the diazotization of 2-cyano-4-nitroaniline followed by coupling with 3-methyl-N,N-bis(2-acetoxyethyl)benzenamine. The molecular formula for **Disperse Violet 33** is $C_{22}H_{23}N_5O_6$, with a molecular weight of 453.45 g/mol.

Synthesis of Disperse Violet 33 (Reference Protocol)

The synthesis of **Disperse Violet 33** is a two-step process common for many azo dyes: diazotization and coupling.

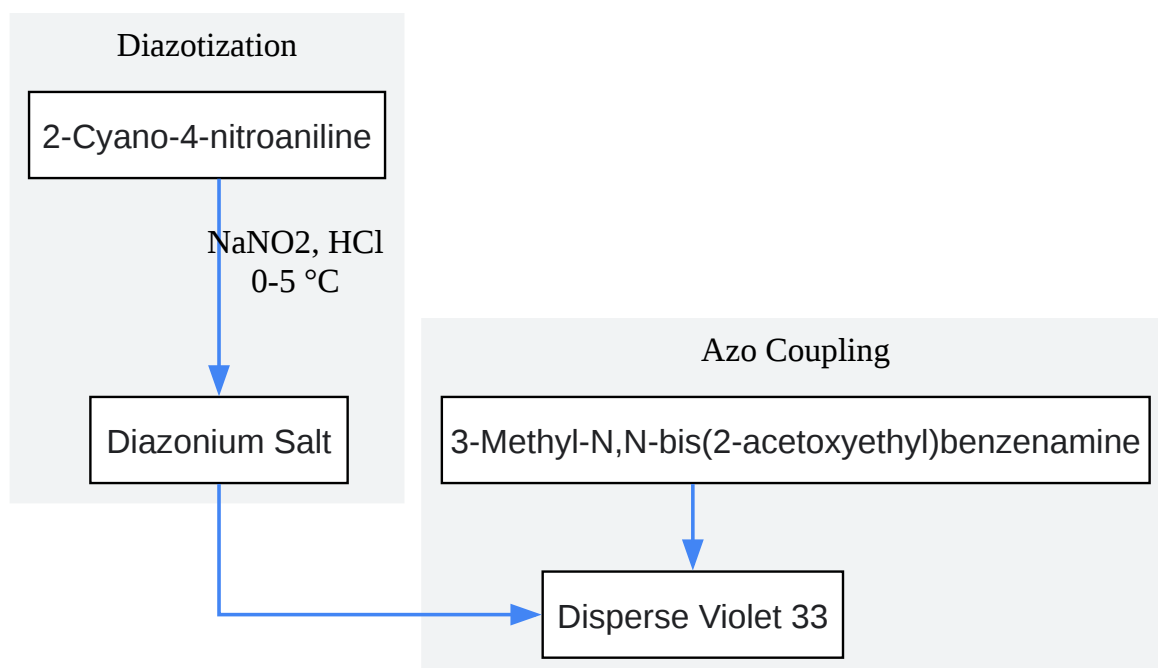
Diazotization of 2-Cyano-4-nitroaniline

The first step is the conversion of the primary aromatic amine, 2-cyano-4-nitroaniline, into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

Azo Coupling

The resulting diazonium salt is then coupled with the coupling component, 3-methyl-N,N-bis(2-acetoxyethyl)benzenamine. This electrophilic aromatic substitution reaction yields the final **Disperse Violet 33** dye. The reaction is generally carried out in a slightly acidic to neutral medium.

General Synthetic Pathway for **Disperse Violet 33**



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Caption: Synthetic pathway for **Disperse Violet 33**.

Synthesis of Novel Disperse Violet 33 Analogues

The synthesis of novel analogues of **Disperse Violet 33** can be approached by modifying either the diazo component or the coupling component. Additionally, anthraquinone-based structures can be considered as functional analogues, often exhibiting superior light fastness.

Analogues Based on Modified Azo Structures

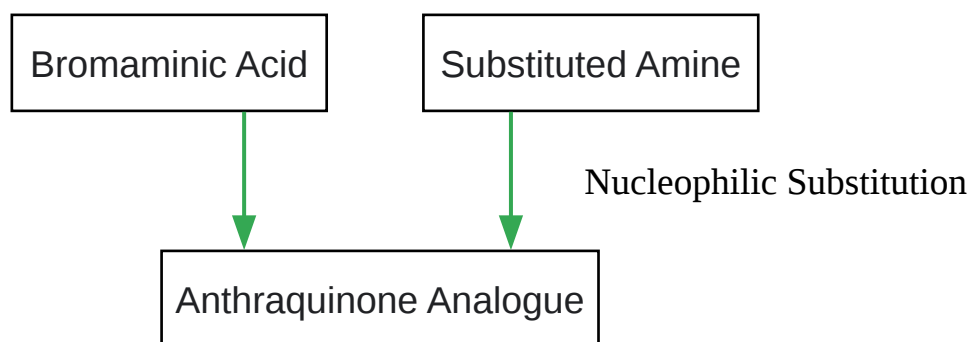
By replacing 2-cyano-4-nitroaniline with other substituted anilines, a wide range of hues and properties can be achieved. The electronic nature of the substituents on the aniline ring significantly influences the color of the resulting dye. Electron-withdrawing groups tend to produce a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors.

Altering the structure of the coupling component provides another avenue for creating novel analogues. Modifications can include changing the alkyl chains, introducing different functional groups, or using entirely different classes of coupling agents like pyridone derivatives.

Anthraquinone-Based Analogues

Anthraquinone dyes are a significant class of disperse dyes known for their brightness and excellent light fastness.^[2] Novel violet dyes can be synthesized from anthraquinone intermediates, such as 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid).^[2]^[3]^[4]^[5] The synthesis typically involves the nucleophilic substitution of the bromine atom with various amines.

General Synthetic Pathway for Anthraquinone Analogues



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Caption: Synthesis of anthraquinone-based dye analogues.

Experimental Protocols

General Protocol for the Synthesis of Azo-Based Analogues

- **Diazotization:** A solution of the substituted aniline (10 mmol) in concentrated hydrochloric acid (5 mL) is cooled to 0-5 °C in an ice bath. A cold solution of sodium nitrite (0.7 g in 5 mL of water) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 1 hour.^[6]
- **Coupling:** A cold solution of the coupling component (10 mmol) in a suitable solvent (e.g., ethanol, 10 mL) containing sodium acetate (1 g) is prepared. The diazonium salt solution is added slowly to this solution with continuous stirring at a temperature below 5 °C. The reaction mixture is stirred for an additional 1-2 hours.^[6]
- **Isolation and Purification:** The precipitated dye is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent (e.g., ethanol or acetone) to yield the pure product.

General Protocol for the Synthesis of Anthraquinone-Based Analogues

- **Reaction Setup:** Bromaminic acid (or a similar haloanthraquinone intermediate) is dissolved in a suitable solvent, such as water or an organic solvent, in the presence of a catalyst, often a copper salt.
- **Nucleophilic Substitution:** The desired amine is added to the solution, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is cooled, and the product is precipitated by adding it to water. The solid is filtered, washed, and can be further purified by column chromatography or recrystallization.

Experimental Workflow



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Caption: General experimental workflow for dye synthesis.

Data Presentation

Spectroscopic Data of Disperse Violet 33 and Selected Analogues

Compound	Diazo Component	Coupling Component	λ_{max} (nm)	Reference
Disperse Violet 33	2-Cyano-4-nitroaniline	3-Methyl-N,N-bis(2-acetoxyethyl)benzamine	525	[7]
Analogue 1	4-Nitroaniline	2,4-Dihydroxybenzophenone	-	[8]
Analogue 2	2-Aminophenol	2,4-Dihydroxybenzophenone	-	[8]
Analogue 3	2-amino-1,3-benzothiazole	1-naphthol	323.25	[9]
Analogue 4	2-amino-1,3-benzothiazole	m-toluidine	528.84	[9]

Note: '-' indicates data not available in the cited sources.

Fastness Properties of Disperse Violet 33

Fastness Property	Rating	Test Method
Light Fastness	Good	-
Wash Fastness	Excellent	ISO 105-C02
Rubbing Fastness	Excellent	-
Sublimation Fastness	Good	ISO 105-P01 (180°C for 30 sec)[1]

Note: Fastness ratings are general assessments from compiled sources.

Conclusion

The synthesis of novel **Disperse Violet 33** analogues offers a rich field for chemical exploration with applications ranging from advanced textiles to pharmaceuticals. By systematically modifying the core azo or anthraquinone structures, researchers can fine-tune the properties of these dyes to meet specific performance criteria. The protocols and data presented in this guide serve as a foundational resource for the development of new and improved disperse dyes.

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